Synthesis and characterization of 1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one.
Synthesis and characterization of 1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one.
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one
Abstract
This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway for 1-(5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one (CAS No. 111468-90-7), a disubstituted pyrrole derivative with potential applications in medicinal chemistry and materials science. Pyrrole scaffolds are central to numerous biologically active molecules, and their targeted functionalization is a key challenge in organic synthesis.[1][2] This document details a strategic four-step synthesis commencing from 1H-pyrrole, which navigates the inherent challenges of regioselectivity in electrophilic substitution of the pyrrole ring. The methodology leverages a nitrogen-protecting group strategy to achieve the desired 3,5-substitution pattern. Each synthetic step is accompanied by a detailed, step-by-step protocol, mechanistic insights, and an explanation of the underlying chemical principles. Furthermore, a complete guide to the structural characterization of the final compound using modern spectroscopic techniques (NMR, MS, IR) is presented, establishing a framework for product validation and quality control. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Introduction: The Significance of Functionalized Pyrroles
The pyrrole ring is a privileged five-membered aromatic heterocycle that forms the core of a vast number of natural products and synthetic compounds with significant biological activity, including the heme cofactor, various alkaloids, and blockbuster drugs.[3][4] Consequently, the development of versatile synthetic routes to specifically substituted pyrroles is of continuous interest.[5]
The introduction of acyl groups onto the pyrrole nucleus is a particularly valuable transformation, as the resulting acylpyrroles serve as versatile intermediates for building more complex molecular architectures.[6] However, the high reactivity of the electron-rich pyrrole ring presents a significant challenge in controlling the regioselectivity of electrophilic reactions such as Friedel-Crafts acylation.[6] Direct acylation of unsubstituted 1H-pyrrole almost exclusively yields the 2-acylpyrrole, a result of the superior resonance stabilization of the cationic intermediate formed during electrophilic attack at the α-position.[6]
Synthesizing the 3,5-disubstituted target molecule, 1-(5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one, therefore requires a more nuanced strategy than sequential acylations of the parent heterocycle. This guide outlines a robust pathway that employs a removable N-phenylsulfonyl directing group. This strategy temporarily deactivates the pyrrole ring and sterically encumbers the C2 and C5 positions, enabling a regioselective acylation at the C3 position as the initial key step.[7][8] Subsequent acylation and deprotection afford the target compound. The inclusion of a trichloroacetyl moiety makes the final product a valuable synthon, as the trichloromethyl ketone can participate in further reactions, such as the haloform reaction to yield a carboxylic acid.[9]
Overall Synthetic Strategy
The synthesis is designed as a four-step sequence to overcome the regiochemical challenges inherent in pyrrole chemistry. The workflow begins with the protection of the pyrrole nitrogen, followed by two sequential Friedel-Crafts acylation reactions, and concludes with the removal of the protecting group.
Caption: Four-step synthetic workflow to the target compound.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Aluminum chloride (AlCl₃) is highly reactive with water and corrosive. Trichloroacetyl chloride and benzenesulfonyl chloride are corrosive and lachrymatory.
Step 1: Synthesis of 1-(Phenylsulfonyl)pyrrole
-
Rationale: The phenylsulfonyl group serves two purposes: it reduces the high reactivity of the pyrrole ring, preventing polymerization under strong acidic conditions, and its steric bulk hinders reaction at the C2/C5 positions, thereby directing the initial acylation to the C3 position.[8]
-
Protocol:
-
To a stirred solution of 1H-pyrrole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-(phenylsulfonyl)pyrrole as a solid.
-
Step 2: Synthesis of 3-Propanoyl-1-(phenylsulfonyl)pyrrole
-
Rationale: This is a key regioselective Friedel-Crafts acylation. The N-phenylsulfonyl group directs the incoming propanoyl electrophile to the C3 (β) position. Aluminum chloride is used as the Lewis acid to generate the highly electrophilic propanoyl acylium ion.[7]
-
Protocol:
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Add propanoyl chloride (1.2 eq) dropwise to the stirred suspension. Stir for 15 minutes to allow for the formation of the acylium ion complex.
-
Add a solution of 1-(phenylsulfonyl)pyrrole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture slowly and carefully onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to afford 3-propanoyl-1-(phenylsulfonyl)pyrrole.
-
Step 3: Synthesis of 3-Propanoyl-5-(2,2,2-trichloroacetyl)-1-(phenylsulfonyl)pyrrole
-
Rationale: The existing propanoyl and phenylsulfonyl groups are electron-withdrawing and deactivating. The second acylation is therefore more challenging and requires forcing conditions. The electrophile will add to the most activated available position, which is C5.
-
Protocol:
-
In a procedure analogous to Step 2, create a suspension of anhydrous AlCl₃ (2.5 eq) in anhydrous DCM at 0 °C.
-
Add 2,2,2-trichloroacetyl chloride (2.0 eq) dropwise and stir for 15 minutes.
-
Slowly add a solution of 3-propanoyl-1-(phenylsulfonyl)pyrrole (1.0 eq) in anhydrous DCM.
-
After addition, allow the reaction to warm to room temperature and then gently reflux for 6-12 hours, monitoring carefully by TLC.
-
Perform an acidic aqueous work-up as described in Step 2.
-
Purify the resulting crude material by flash column chromatography to isolate the di-acylated product.
-
Step 4: Synthesis of 1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one
-
Rationale: The final step is the removal of the N-phenylsulfonyl protecting group. This is typically achieved by mild basic hydrolysis, which cleaves the N-S bond without affecting the ketone functionalities or the sensitive pyrrole ring.[10]
-
Protocol:
-
Dissolve the di-acylated pyrrole from Step 3 (1.0 eq) in a mixture of methanol and THF.
-
Add an aqueous solution of potassium hydroxide (KOH, 3.0-5.0 eq) to the solution.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with dilute aqueous HCl.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final product by flash column chromatography or recrystallization to yield 1-(5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one.
-
Reaction Mechanism: Friedel-Crafts Acylation
The core chemical transformation in this synthesis is the Friedel-Crafts acylation, an electrophilic aromatic substitution. The mechanism proceeds in two main stages:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the acyl chloride (e.g., propanoyl chloride). This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion, which serves as the active electrophile.
-
Electrophilic Attack: The electron-rich π-system of the pyrrole ring attacks the electrophilic carbon of the acylium ion. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The attack at C3 is favored in the N-sulfonylated pyrrole due to steric hindrance at C2.
-
Rearomatization: A base (typically [AlCl₄]⁻) abstracts a proton from the carbon atom that was attacked, restoring the aromaticity of the pyrrole ring and yielding the acylated product.
Caption: Simplified mechanism of Friedel-Crafts acylation on the pyrrole ring.
Characterization of the Final Product
The identity, structure, and purity of the synthesized 1-(5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one must be confirmed through a combination of spectroscopic methods.[11][12]
| Property / Technique | Expected Observation / Data |
| Physical Appearance | Off-white to pale yellow solid. |
| Molecular Formula | C₁₀H₁₀Cl₃NO₂[13] |
| Molecular Weight | 282.55 g/mol [13] |
| ¹H NMR | - N-H Proton: A broad singlet at high chemical shift (> 9.0 ppm).- Pyrrole Protons: Two distinct signals in the aromatic region (approx. 6.5-7.5 ppm), likely appearing as doublets or multiplets, corresponding to the protons at the C2 and C4 positions.- Propanoyl Group: A triplet (CH₃) around 1.1 ppm and a quartet (CH₂) around 2.8 ppm. |
| ¹³C NMR | - Carbonyl Carbons: Two signals in the downfield region (180-200 ppm). The trichloroacetyl carbonyl will be distinct from the propanoyl carbonyl.- Trichloromethyl Carbon: A signal around 90-100 ppm, characteristic of a CCl₃ group.- Pyrrole Carbons: Four signals corresponding to the pyrrole ring carbons.- Propanoyl Carbons: Signals for the CH₂ and CH₃ groups. |
| Mass Spec. (MS) | - [M]⁺: The molecular ion peak should be observable. For ESI-MS, [M+H]⁺ or [M+Na]⁺ would be expected.- Isotope Pattern: A characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl) will be clearly visible for the molecular ion and any chlorine-containing fragments. |
| Infrared (IR) | - N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.- C=O Stretch: Two strong, distinct absorption bands in the region of 1650-1750 cm⁻¹, corresponding to the two different ketone groups.- C-Cl Stretch: Strong absorptions in the fingerprint region, typically around 600-800 cm⁻¹. |
Conclusion
This technical guide has detailed a logical and chemically sound four-step synthesis for 1-(5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one, starting from 1H-pyrrole. By employing an N-phenylsulfonyl protecting and directing group, the inherent regioselectivity of Friedel-Crafts acylation on the pyrrole ring is effectively controlled to achieve the desired 3,5-disubstitution pattern. The provided protocols are based on established and reliable organic chemistry transformations. Furthermore, a comprehensive analytical framework for the characterization and structural confirmation of the final product is provided, ensuring a high degree of scientific integrity and reproducibility for researchers undertaking this synthesis. This versatile molecule holds promise as a building block for the development of novel chemical entities in the pharmaceutical and materials science sectors.
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